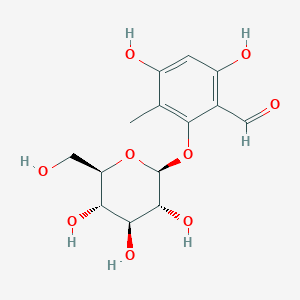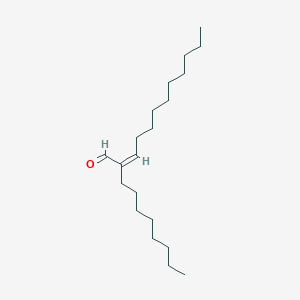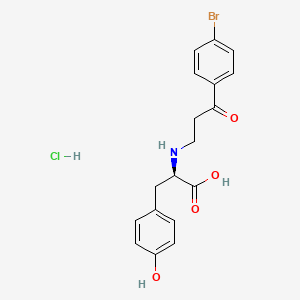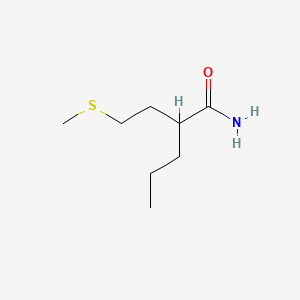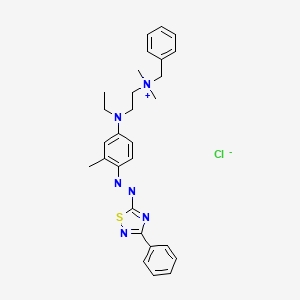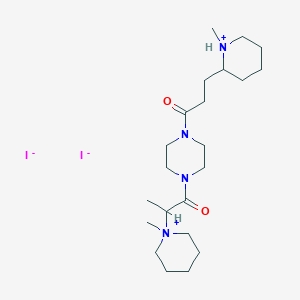
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide is a complex organic compound. It is characterized by the presence of multiple piperidinium and piperazinyl groups, which contribute to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and industrial applications, due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
The synthesis of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves multiple steps. The synthetic route typically starts with the preparation of the piperidinium and piperazinyl precursors. These precursors are then subjected to a series of reactions, including alkylation and acylation, to form the desired compound. The reaction conditions often involve the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.
Analyse Des Réactions Chimiques
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.
Applications De Recherche Scientifique
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce piperidinium and piperazinyl groups into target molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Piperidinium, 1-methyl-1-(1-methyl-2-(4-(3-(1-methylpiperidinio)-1-oxopropyl)-1-piperazinyl)-2-oxoethyl)-, diiodide can be compared with other similar compounds, such as:
Piperidinium derivatives: These compounds share the piperidinium core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Piperazinyl compounds: Similar to piperidinium derivatives, these compounds contain the piperazinyl group and exhibit different reactivities and applications.
Quaternary ammonium compounds: These compounds have a positively charged nitrogen atom and are used in various applications, including as disinfectants and surfactants.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88514-26-5 |
|---|---|
Formule moléculaire |
C22H42I2N4O2 |
Poids moléculaire |
648.4 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-1-ium-1-yl)-1-[4-[3-(1-methylpiperidin-1-ium-2-yl)propanoyl]piperazin-1-yl]propan-1-one;diiodide |
InChI |
InChI=1S/C22H41N4O2.2HI/c1-19(26(3)17-7-4-8-18-26)22(28)25-15-13-24(14-16-25)21(27)11-10-20-9-5-6-12-23(20)2;;/h19-20H,4-18H2,1-3H3;2*1H/q+1;;/p-1 |
Clé InChI |
NQVZBBRQAIBALD-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)N1CCN(CC1)C(=O)CCC2CCCC[NH+]2C)[N+]3(CCCCC3)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



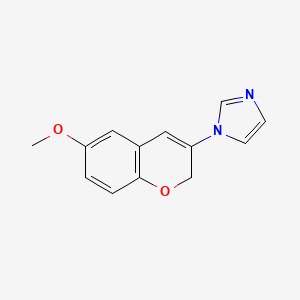

![(E)-but-2-enedioic acid;2-(11-ethyl-6H-benzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine](/img/structure/B12699395.png)


